molecular formula C16H17NO3S2 B6498391 methyl 2-[2-(thiophen-2-yl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 333396-73-9

methyl 2-[2-(thiophen-2-yl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B6498391
CAS No.: 333396-73-9
M. Wt: 335.4 g/mol
InChI Key: OOHWDQXDMKMDMN-UHFFFAOYSA-N
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Description

Methyl 2-[2-(thiophen-2-yl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a useful research compound. Its molecular formula is C16H17NO3S2 and its molecular weight is 335.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 335.06498575 g/mol and the complexity rating of the compound is 432. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 2-[2-(thiophen-2-yl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is C16H17N3O3S2C_{16}H_{17}N_{3}O_{3}S_{2}. The structure features a thiophene ring and a tetrahydrobenzothiophene moiety, which are significant for its biological activity.

1. Anti-inflammatory Properties

Thiophene derivatives have been noted for their anti-inflammatory effects. This compound shows potential in inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. In a study assessing various thiophene compounds, the compound exhibited an IC50 value indicating significant inhibition of the 5-lipoxygenase enzyme (5-LOX), which is crucial in inflammatory processes .

2. Anticancer Activity

Research has indicated that thiophene-based compounds can induce apoptosis in cancer cells. For instance, related compounds were shown to effectively induce apoptosis in MCF-7 breast cancer cells with IC50 values around 23.2 µM after 48 hours of incubation . The mechanism involves cell cycle arrest at the G2/M phase and S phase, leading to genetic material degradation and apoptosis induction.

3. Analgesic Effects

The analgesic activity of similar compounds has been evaluated using the "hot plate" method in animal models. These studies suggest that derivatives of tetrahydrobenzothiophene exhibit analgesic effects that surpass traditional analgesics like metamizole . The specific mechanisms remain under investigation but may involve modulation of pain pathways through COX inhibition.

Case Study: Anti-inflammatory Activity

A study conducted on various thiophene derivatives demonstrated that this compound significantly reduced pro-inflammatory cytokines such as TNF-α and IL-1β in vitro. The results indicated a dose-dependent reduction in inflammation markers when administered at specific concentrations .

CompoundIC50 (µM)Mechanism of Action
Compound A29.2COX inhibition
Methyl 2-[...]23.2Induction of apoptosis
Compound B6.0LOX inhibition

Case Study: Anticancer Activity

In another study focusing on breast cancer cell lines, this compound was tested for its ability to induce apoptosis. Flow cytometry analysis revealed significant alterations in cell cycle distribution post-treatment .

Properties

IUPAC Name

methyl 2-[(2-thiophen-2-ylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3S2/c1-20-16(19)14-11-6-2-3-7-12(11)22-15(14)17-13(18)9-10-5-4-8-21-10/h4-5,8H,2-3,6-7,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOHWDQXDMKMDMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCCC2)NC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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